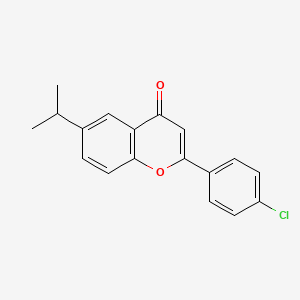
4'-Chloro-6-isopropylflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-6-isopropylflavone is a synthetic flavonoid compound with the molecular formula C18H15ClO2 and a molecular weight of 298.76 g/mol This compound is characterized by the presence of a chloro group at the 4’ position and an isopropyl group at the 6 position of the flavone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-6-isopropylflavone typically involves the use of Friedel-Crafts acylation followed by cyclization reactions. One common method includes the acylation of 4-chlorobenzoyl chloride with 2-isopropylphenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate undergoes cyclization to form the flavone structure.
Industrial Production Methods: Industrial production of 4’-Chloro-6-isopropylflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Chloro-6-isopropylflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxylated flavones.
Substitution: Formation of substituted flavones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of 4’-Chloro-6-isopropylflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
Comparación Con Compuestos Similares
- 4’-Chloro-3-methylflavone
- 6-Isopropylflavone
- 4’-Chloro-6-methylflavone
Comparison: 4’-Chloro-6-isopropylflavone is unique due to the combined presence of both chloro and isopropyl groups, which can enhance its biological activity compared to similar compounds. For instance, the chloro group can increase lipophilicity and membrane permeability, while the isopropyl group can influence the compound’s steric properties and reactivity .
Propiedades
Fórmula molecular |
C18H15ClO2 |
|---|---|
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-6-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C18H15ClO2/c1-11(2)13-5-8-17-15(9-13)16(20)10-18(21-17)12-3-6-14(19)7-4-12/h3-11H,1-2H3 |
Clave InChI |
PRSBJCSZFUTPCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


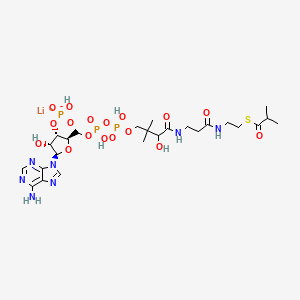
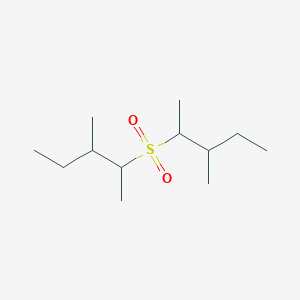
![beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate](/img/structure/B13825899.png)
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)

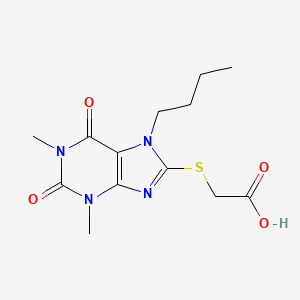
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)

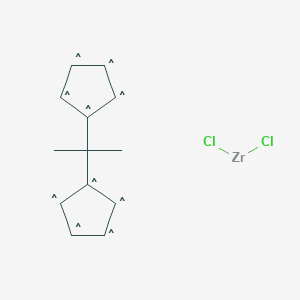
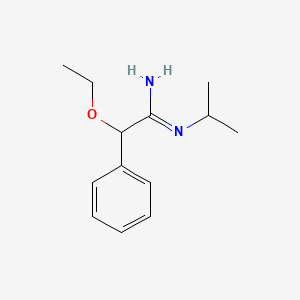
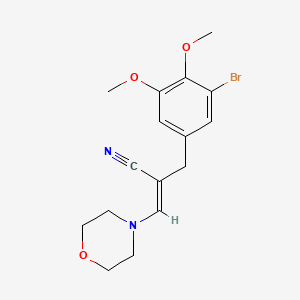

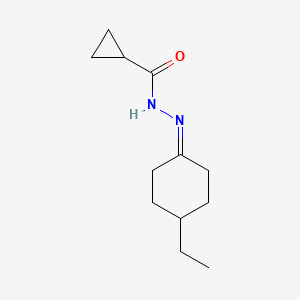
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
